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Introduction
Zevotrelvir, also known as EDP-235, is an investigational, orally administered antiviral agent

developed by Enanta Pharmaceuticals for the treatment of COVID-19. It is a potent and

selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a viral enzyme essential for

viral replication. This technical guide provides a comprehensive overview of the available

preclinical data for Zevotrelvir, including its in vitro and in vivo efficacy, pharmacokinetic

profile, and mechanism of action. The information is presented to support further research and

development efforts in the field of antiviral therapeutics.

Data Presentation
In Vitro Efficacy of Zevotrelvir
The in vitro activity of Zevotrelvir has been evaluated in various biochemical and cell-based

assays. The compound demonstrates potent inhibition of the SARS-CoV-2 3CLpro and

effective suppression of viral replication in different cell lines.
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Parameter Value Assay/Cell Line Virus/Enzyme

IC₅₀ 5.8 ± 3.7 nM
Biochemical FRET

Assay
SARS-CoV-2 3CLpro

Kᵢ 3.0 ± 1.6 nM
Biochemical FRET

Assay
SARS-CoV-2 3CLpro

IC₅₀ (Variants) 2.8 - 5.8 nM
Biochemical FRET

Assay

3CLpro from multiple

SARS-CoV-2 lineages

IC₅₀ 2-4 nM
Biochemical FRET

Assay

α-coronaviruses

3CLpro

IC₅₀ 5.4 nM
Biochemical FRET

Assay
SARS-CoV 3CLpro

IC₅₀ 70 nM
Biochemical FRET

Assay
MERS-CoV 3CLpro

EC₉₀ 33 nM

Primary Human

Airway Epithelial Cells

(pHAEC)

SARS-CoV-2

Selectivity Index >500-fold

Against a panel of

multiple host

proteases

-

In Vivo Efficacy of Zevotrelvir
Preclinical studies in animal models have demonstrated the in vivo efficacy of Zevotrelvir in
reducing viral replication and transmission.
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Animal Model Dosage Key Findings

Syrian Hamster Not Specified

Suppressed SARS-CoV-2

replication and viral-induced

lung pathology.[1]

Ferret 200 mg/kg (once or twice daily)

- Rapid and sustained

reduction in live virus titer and

viral RNA in nasal lavage.[2]-

Inhibited production of

infectious virus and RNA at

multiple anatomical sites.[1]-

Prevented contact

transmission to naïve ferrets.

[1]

Preclinical Pharmacokinetics of Zevotrelvir
Pharmacokinetic studies in animals have characterized the absorption, distribution, and

metabolic profile of Zevotrelvir, suggesting its potential for once-daily oral dosing.
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Parameter Species Value/Observation

Oral Bioavailability Rat 95%

Plasma Exposure (AUC) Rat 19.0 µg-hr/mL (at 10 mg/kg)

Projected Human Half-life - 16 hours

Projected Efficacious Human

Dose
- 100 - 500 mg once-daily

Tissue Distribution Rat

Favorable penetration into

lung, heart, salivary glands,

kidney, and adipose tissues.[3]

Tissue-to-Plasma Ratios (Rat) Rat

Lung: 4.1, Heart: 4.7, Salivary

Glands: 6.5, Kidney: 6.3,

Adipose: 23.0

Intracellular-to-Extracellular

Ratios (Human Cells)
Human Cells

Lungs: 8.7, Cardiac Myocytes:

9.9, Salivary Glands: 11.3,

Kidneys: 18.0, Adipocytes:

33.6[2]

Metabolism In vitro
Low plasma clearance in

human liver microsomes.

Ritonavir Boosting - Not required.

Experimental Protocols
Biochemical 3CLpro Inhibition Assay (FRET-based)
This assay quantifies the inhibitory activity of Zevotrelvir against the SARS-CoV-2 3CLpro

enzyme.

Reagents and Materials:

Recombinant SARS-CoV-2 3CLpro enzyme.
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Fluorescence Resonance Energy Transfer (FRET)-based peptide substrate containing a

cleavage site for 3CLpro, flanked by a fluorophore and a quencher.

Assay buffer (e.g., 20 mM HEPES, pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT).

Zevotrelvir (EDP-235) serially diluted in DMSO.

384-well assay plates.

Fluorescence plate reader.

Procedure:

The 3CLpro enzyme is pre-incubated with varying concentrations of Zevotrelvir or DMSO

(vehicle control) in the assay buffer for a specified period to allow for inhibitor binding.

The enzymatic reaction is initiated by adding the FRET peptide substrate to the enzyme-

inhibitor mixture.

The fluorescence intensity is monitored kinetically over time at an appropriate excitation

and emission wavelength.

Cleavage of the substrate by 3CLpro separates the fluorophore and quencher, resulting in

an increase in fluorescence.

The rate of reaction is calculated from the linear phase of the fluorescence curve.

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration and fitting the data to a four-parameter logistic equation.

In Vitro Antiviral Activity Assay (Cell-based)
This assay determines the potency of Zevotrelvir in inhibiting SARS-CoV-2 replication in a

cellular context.

Reagents and Materials:

Vero E6 cells or primary human airway epithelial cells (pHAEC).
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Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).

SARS-CoV-2 virus stock of a known titer.

Zevotrelvir (EDP-235) serially diluted in cell culture medium.

Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay for

infectious virus, or a cell viability assay like CellTiter-Glo).

96-well cell culture plates.

Procedure:

Cells are seeded in 96-well plates and incubated until they form a confluent monolayer.

The cells are pre-treated with serial dilutions of Zevotrelvir or vehicle control for a short

period.

The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

After a defined incubation period (e.g., 48-72 hours), the antiviral effect is quantified.

For RT-qPCR, viral RNA is extracted from the cell supernatant or cell lysate and

quantified.

For plaque assays, the supernatant is serially diluted and used to infect fresh cell

monolayers to determine the infectious virus titer.

For cell viability assays, the cytopathic effect (CPE) of the virus is measured, and the

protective effect of the compound is assessed.

EC₅₀/EC₉₀ values are calculated by plotting the percentage of viral inhibition against the

drug concentration.

In Vivo Ferret Transmission Study
This study evaluates the ability of Zevotrelvir to suppress viral replication and prevent

transmission of SARS-CoV-2 in a ferret model.
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Animal Model and Housing:

Female ferrets are used for the study.

Animals are housed in a BSL-3 facility.

Study Design:

A group of ferrets is intranasally inoculated with SARS-CoV-2.

At 12 hours post-infection, therapeutic treatment with Zevotrelvir (e.g., 200 mg/kg, once

or twice daily) or a vehicle control is initiated.

At a specified time post-infection (e.g., 60 hours), one naïve (uninfected) ferret is co-

housed with each infected and treated ferret to assess contact transmission.

Nasal lavage samples and rectal swabs are collected from all animals at regular intervals

to monitor viral load.

The originally infected animals are euthanized at a specific time point (e.g., 4 days post-

infection), and tissues are collected for virological and pathological analysis.

The contact ferrets are monitored for an extended period.

Endpoints:

Viral load in nasal lavage and rectal swabs is quantified by RT-qPCR and TCID₅₀ assay.

Viral titers in respiratory tract tissues (e.g., nasal turbinates, lungs) are determined at the

end of the study.

Clinical signs of disease (e.g., weight loss, temperature changes) are monitored.

Pathological changes in the lungs are assessed.

Mandatory Visualization
Caption: Mechanism of action of Zevotrelvir as a 3CLpro inhibitor.
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Caption: Experimental workflow for an in vitro antiviral assay.
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Infected Group Transmission Assessment Monitoring & Endpoints
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Caption: Logical design of the in vivo ferret transmission study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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